2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound with significant interest in scientific research due to its potential biological activity and applications in various fields. This compound is known for its complex structure, which includes a fluorine atom, an isopentyl group, and a tetrahydroquinoline moiety.
Preparation Methods
The synthesis of 2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves several steps. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline structure.
Introduction of the isopentyl group: This step involves the alkylation of the tetrahydroquinoline core with an isopentyl halide under basic conditions.
Formation of the benzamide: The final step involves the reaction of the fluorinated tetrahydroquinoline with benzoyl chloride to form the benzamide
Chemical Reactions Analysis
2-Fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Scientific Research Applications
2-Fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of viral replication, induction of apoptosis in cancer cells, or inhibition of bacterial growth .
Comparison with Similar Compounds
2-Fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be compared with other similar compounds, such as:
Indole derivatives: These compounds also possess a heterocyclic structure and exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
Quinoline derivatives: Similar to the tetrahydroquinoline core, quinoline derivatives are known for their diverse biological activities and are used in the treatment of various diseases.
Benzamide derivatives: These compounds share the benzamide moiety and are studied for their potential therapeutic applications in medicine.
Biological Activity
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a fluoro group and a tetrahydroquinoline moiety , which are known to influence its biological interactions. The general formula can be represented as:
This structure suggests potential interactions with various biological targets, particularly in the central nervous system and cancer biology.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to tetrahydroquinoline derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism often involves inducing apoptosis through oxidative stress pathways .
Case Study: Tetrahydroquinoline Derivatives
A comparative study involving tetrahydroquinoline derivatives showed that modifications at specific positions significantly enhance their anticancer activity. For example, derivatives with halogen substitutions exhibited increased potency against tumor cells. This suggests that 2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may exhibit similar or enhanced activity due to its fluorine atom, which can affect electronic properties and binding affinities to target proteins .
Analgesic Properties
Another area of interest is the analgesic activity of tetrahydroquinoline derivatives. Research has indicated that certain derivatives can effectively reduce pain responses in animal models. This effect is thought to be mediated through modulation of neurotransmitter systems involved in pain perception .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Cell Proliferation : Compounds induce cell cycle arrest at various phases, leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways characterized by mitochondrial membrane potential disruption and caspase activation.
- Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels lead to cellular damage and promote apoptosis in sensitive cell lines.
In Vitro Studies
Table 1 summarizes findings from various studies on the biological activity of related tetrahydroquinoline compounds:
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | Glioblastoma | 5.0 | Apoptosis |
Compound B | Breast Cancer | 3.2 | ROS Induction |
This compound | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound may require further investigation.
In Vivo Studies
Preliminary in vivo studies on related compounds have shown promising results in tumor-bearing animal models. These studies often assess tumor growth inhibition and overall survival rates following treatment with the compounds.
Properties
IUPAC Name |
2-fluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-14(2)11-12-24-19-9-8-16(13-15(19)7-10-20(24)25)23-21(26)17-5-3-4-6-18(17)22/h3-6,8-9,13-14H,7,10-12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUNLVHTLNXIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.